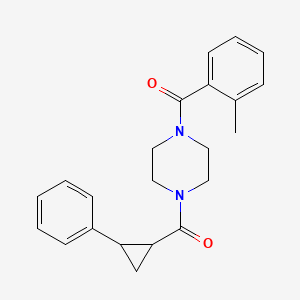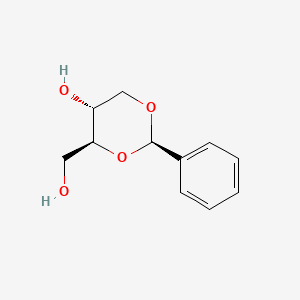
8-ethoxy-2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-ethoxy-2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a complex chemical compound. Its structure suggests it may have applications in both medicinal and material sciences.
Synthetic Routes and Reaction Conditions
Route A: : The synthesis starts with the preparation of chromene-3-carboxamide derivatives through a series of reactions, involving esterification and amide formation.
Route B: : An alternative approach is the direct coupling of 2-oxo-chromene carboxylic acid with an amine compound under dehydrating conditions.
Industrial Production Methods: : Industrial production typically involves optimizing these laboratory methods to larger scales, focusing on yield, purity, and cost-effectiveness. This often includes:
Catalysis: : Utilizing catalytic agents to improve reaction rates and yields.
Controlled Environment: : Maintaining specific temperatures and pH levels to ensure consistent results.
Types of Reactions
Oxidation: : Can undergo oxidation to form different oxo-derivatives.
Reduction: : Possible reduction reactions to form more reduced derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible given the presence of functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Halogenating agents or nucleophiles in appropriate solvents.
Major Products
Oxidation Products: : Various oxidized derivatives.
Reduction Products: : Reduced chromenes.
Substitution Products: : Halogenated or alkylated chromene derivatives.
Chemistry
Catalysis: : Potential role as a catalyst in organic reactions.
Materials Science: : Used in the development of new polymers and materials with unique properties.
Biology
Enzyme Inhibition: : Studied as a potential inhibitor for specific enzymes involved in disease pathways.
Signal Transduction: : Impacts cellular signaling pathways.
Medicine
Drug Development: : Potential use in the synthesis of new therapeutic agents.
Pharmacology: : Investigation into pharmacokinetics and bioavailability.
Industry
Polymer Industry: : Utilized in the production of high-performance polymers.
Wirkmechanismus
Molecular Targets: : Specific binding to certain enzymes and receptors.
Pathways Involved: : Disrupting or enhancing specific biochemical pathways, such as oxidative stress response or signal transduction pathways.
Comparison with Other Compounds
2H-chromene-3-carboxamide Derivatives: : Similar structure but may differ in substituent groups affecting their reactivity and applications.
Other Pyridazinone Compounds: : Comparatively, this compound may offer different pharmacological properties.
List of Similar Compounds
2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
8-ethoxy-2-oxo-N-propyl-2H-chromene-3-carboxamide
Phenylpyridazinone derivatives
This compound has vast potential across multiple disciplines, and ongoing research continues to uncover new applications and properties.
Eigenschaften
IUPAC Name |
8-ethoxy-2-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-2-32-21-11-6-10-18-16-19(25(31)33-23(18)21)24(30)26-14-7-15-28-22(29)13-12-20(27-28)17-8-4-3-5-9-17/h3-6,8-13,16H,2,7,14-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHCKPOPKVDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)
![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2420819.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)






![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2420830.png)
![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)
![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/new.no-structure.jpg)

